1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science . The presence of fluorine and iodine atoms in the compound further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: The fluorophenyl group allows for further functionalization through coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for para-substituted benzene rings, enhancing the solubility, membrane permeability, and metabolic stability of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to target proteins, while the iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex . The bicyclo[1.1.1]pentane core provides a rigid scaffold that maintains the spatial orientation of functional groups, facilitating precise interactions with biological targets .
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: Lacks the fluorine atom, which may reduce its binding affinity and stability.
1-(4-Fluoro-3-methylphenyl)-3-chlorobicyclo[1.1.1]pentane: Substitution of iodine with chlorine can alter the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-4-9(2-3-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDNIRQWNSBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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